Diethyl hydrogen phosphate;oxovanadium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

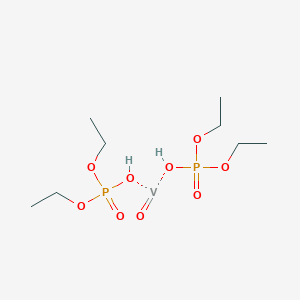

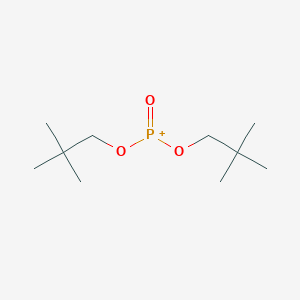

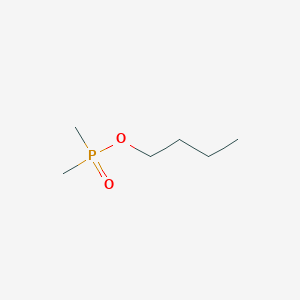

Diethyl hydrogen phosphate;oxovanadium is a compound that combines the properties of diethyl hydrogen phosphate and oxovanadium Diethyl hydrogen phosphate is an organophosphorus compound with the formula (C₂H₅O)₂P(O)H, commonly used as a reagent in organic synthesis Oxovanadium refers to vanadium in its +4 oxidation state, often coordinated with oxygen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl hydrogen phosphate can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

Oxovanadium complexes can be synthesized using various methods, including hydrothermal synthesis and coordination with donor ligands. For example, oxovanadium(IV) complexes with [NNO] donor ligands can be synthesized and characterized by techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods .

Industrial Production Methods

Industrial production of diethyl hydrogen phosphate typically involves large-scale reactions using phosphorus trichloride and ethanol under controlled conditions. Oxovanadium complexes are produced using hydrothermal methods, which are advantageous for their simplicity and ability to produce high-purity materials .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl hydrogen phosphate undergoes various reactions, including hydrolysis, transesterification, and P-alkylation. For example, it can hydrolyze to form phosphorous acid or undergo transesterification with alcohols to form different phosphonates .

Oxovanadium complexes are known to participate in oxidation and cycloaddition reactions. For instance, oxovanadium(IV) complexes can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .

Common Reagents and Conditions

Hydrolysis: Diethyl hydrogen phosphate hydrolyzes in the presence of water and hydrogen chloride.

Transesterification: Requires alcohols and can be driven by the removal of ethanol.

P-alkylation: Involves deprotonation with potassium tert-butoxide and subsequent alkylation with alkyl halides.

Major Products

Hydrolysis: Phosphorous acid.

Transesterification: Various phosphonates.

Cycloaddition: Cyclic carbonates.

Aplicaciones Científicas De Investigación

Diethyl hydrogen phosphate;oxovanadium has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of oxovanadium complexes involves their ability to mimic insulin and inhibit protein tyrosine phosphatases. This inhibition is thought to enhance insulin signaling pathways, thereby improving glucose uptake and metabolism . The exact molecular targets and pathways are still under investigation, but the association with protein tyrosine phosphatase inhibition is a key aspect .

Comparación Con Compuestos Similares

Similar Compounds

Vanadyl sulfate: Another vanadium-based compound with insulin-mimetic properties.

Bis(ethylmaltolato)oxovanadium(IV): Evaluated in clinical trials for its potential in diabetes treatment.

Uniqueness

Diethyl hydrogen phosphate;oxovanadium is unique due to its combination of organophosphorus and oxovanadium properties, making it versatile in both organic synthesis and biological applications. Its ability to catalyze the formation of cyclic carbonates and its potential as an insulin-mimetic agent highlight its distinct advantages over similar compounds .

Propiedades

Número CAS |

31273-06-0 |

|---|---|

Fórmula molecular |

C8H22O9P2V |

Peso molecular |

375.14 g/mol |

Nombre IUPAC |

diethyl hydrogen phosphate;oxovanadium |

InChI |

InChI=1S/2C4H11O4P.O.V/c2*1-3-7-9(5,6)8-4-2;;/h2*3-4H2,1-2H3,(H,5,6);; |

Clave InChI |

OKXYWOWJURWGNV-UHFFFAOYSA-N |

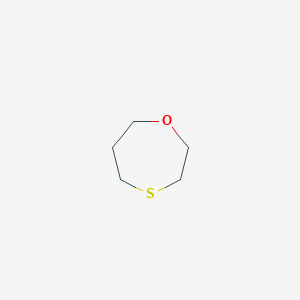

SMILES canónico |

CCOP(=O)(O)OCC.CCOP(=O)(O)OCC.O=[V] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)

![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)